molecular formula C16H13ClN2O3S B12446863 4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid

4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid

Cat. No.: B12446863
M. Wt: 348.8 g/mol
InChI Key: RHMHNJJVPLUCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid is an organic compound with the molecular formula C16H13ClN2O3S. It contains a chlorophenyl group, an acetyl group, a carbamothioyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)acetyl)benzoic acid
  • 4-((4-Chlorophenyl)acetyl)amino)benzoic acid

Comparison

Compared to similar compounds, 4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H13ClN2O3S/c17-12-5-1-10(2-6-12)9-14(20)19-16(23)18-13-7-3-11(4-8-13)15(21)22/h1-8H,9H2,(H,21,22)(H2,18,19,20,23)

InChI Key

RHMHNJJVPLUCAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.